2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95%
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Overview
Description
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% (2C5F4MPP) is a phenolic compound that has been studied for its wide range of uses in scientific research. It has been used in various applications, such as in drug development, chemical synthesis, and biochemistry. This compound has a wide range of properties, including strong acidity, low volatility, and good solubility in water.
Scientific Research Applications
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been used in various scientific research applications, including drug development, chemical synthesis, and biochemistry. It has been used in the synthesis of a number of drugs, such as the anti-inflammatory drug ibuprofen. It has also been used in the synthesis of other drugs, such as the anti-cancer drug paclitaxel. In addition, 2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been used in the synthesis of a number of other compounds, such as the antifungal agent terbinafine.
Mechanism of Action
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has a number of properties that make it useful in scientific research applications. It has strong acidity, low volatility, and good solubility in water. Its acidity allows it to act as a proton acceptor in chemical reactions, while its low volatility and solubility in water allow it to be used in a variety of reactions.
Biochemical and Physiological Effects
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been studied for its potential biochemical and physiological effects. In one study, 2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% was found to inhibit the growth of human melanoma cells in vitro. In another study, 2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% was found to inhibit the growth of human prostate cancer cells in vitro. In addition, 2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has been found to have anti-inflammatory and antioxidant properties in animal models.
Advantages and Limitations for Lab Experiments
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and readily available. Additionally, it is easy to work with and can be used in a variety of reactions. However, it is important to note that 2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% is a strong acid and should be handled with caution. Additionally, it should be stored in a cool, dry place and should not be exposed to high temperatures or direct sunlight.
Future Directions
For research include further investigation into its potential effects on human health, such as its potential anti-cancer and anti-inflammatory properties. Additionally, further research into its potential applications in drug development and chemical synthesis would be beneficial. Additionally, further research into its potential applications in biochemistry and other areas of scientific research would be beneficial.
Synthesis Methods
2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95% can be synthesized through a variety of methods. One method involves the reaction of 3-fluoro-4-methoxyphenol with sodium nitrite in the presence of acetic acid. The resulting product is then treated with hydrochloric acid and a catalytic amount of sulfuric acid to yield 2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95%. Another method involves the reaction of 3-fluoro-4-methoxyphenol with sodium nitrite in the presence of sodium hydroxide. The resulting product is then treated with hydrochloric acid to yield 2-Cyano-5-(3-fluoro-4-methoxyphenyl)phenol, 95%.
properties
IUPAC Name |
4-(3-fluoro-4-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FNO2/c1-18-14-5-4-9(6-12(14)15)10-2-3-11(8-16)13(17)7-10/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYRZJICWRVOLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C#N)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60684789 |
Source
|
Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-42-2 |
Source
|
Record name | 3'-Fluoro-3-hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60684789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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